1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Description
Contemporary Significance of Benzimidazole (B57391) Scaffolds in Modern Chemical and Biological Sciences
The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purine (B94841) allows it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities. researchgate.netbiotech-asia.org Benzimidazole derivatives have been successfully developed into drugs with diverse clinical applications, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), antihypertensives, and antihistamines. researchgate.netresearchgate.net
The significance of the benzimidazole scaffold extends beyond its therapeutic applications. These compounds are also valuable tools in chemical biology for probing biological processes and as ligands in coordination chemistry. The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has made it a focal point of contemporary research, with ongoing efforts to synthesize novel derivatives with improved efficacy and selectivity. ekb.eg
Strategic Positioning of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone as a Key Research Target
While the broader class of benzimidazoles has been extensively investigated, the specific compound This compound stands as a strategically positioned target for future research. Its structure incorporates two key features that are known to modulate biological activity: N-methylation at the 1-position and an acetyl group at the 2-position.
The N-methylation of the benzimidazole ring is a critical modification that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Methylation can alter the compound's solubility, lipophilicity, and metabolic stability. Furthermore, the presence of a methyl group on one of the imidazole nitrogens can influence the molecule's ability to act as a hydrogen bond donor, which is often crucial for binding to biological targets. acs.org Research into the regioselective N-methylation of benzimidazoles highlights the importance of controlling the position of the methyl group to achieve desired biological outcomes. acs.org
The combination of these two features in This compound makes it an intriguing candidate for the development of novel therapeutic agents. Its structure represents a logical progression in the exploration of 1,2-disubstituted benzimidazoles, a class of compounds that has shown promise in various therapeutic areas, including as anticancer agents. irjmets.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| CAS Number | 942-25-6 |
| Appearance | Solid |
| SMILES | O=C(C)C1=NC2=CC=CC=C2N1C |
| InChI Key | KVWZNOQTUQEVGN-UHFFFAOYSA-N |
Historical Context and Evolution of Benzimidazole Derivatives in Academic Research
The history of benzimidazole research dates back to the 19th century, with the first synthesis reported in 1872. However, its biological significance came to the forefront in the mid-20th century with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a key component of vitamin B12. This discovery sparked immense interest in the benzimidazole scaffold and its potential biological roles.
Early research focused on the synthesis of various benzimidazole derivatives and the exploration of their fundamental chemical properties. Over the decades, the field has evolved significantly, with a growing emphasis on the development of benzimidazoles as therapeutic agents. The discovery of the anthelmintic properties of thiabendazole (B1682256) in the 1960s marked a major milestone, paving the way for the development of a whole class of benzimidazole-based anti-parasitic drugs.
In recent years, the focus of benzimidazole research has expanded to include a wide range of therapeutic areas, such as oncology, virology, and cardiology. Advanced synthetic methodologies, including microwave-assisted and green chemistry approaches, have enabled the rapid and efficient synthesis of large libraries of benzimidazole derivatives for high-throughput screening. The evolution of analytical techniques has also played a crucial role in the characterization of these compounds and the elucidation of their mechanisms of action.
Fundamental Research Questions and Current Gaps in Understanding this compound
Despite the extensive research on benzimidazole derivatives, a significant knowledge gap exists specifically for This compound . A thorough review of the scientific literature reveals a scarcity of dedicated studies on this particular compound. This lack of information presents several fundamental research questions and highlights key areas for future investigation:
Synthesis and Characterization: While plausible synthetic routes can be inferred from related compounds, such as the alkylation of 1-(1H-benzimidazol-2-yl)ethanone nih.gov, detailed and optimized experimental procedures for the synthesis of This compound are not readily available in the peer-reviewed literature. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction is also needed to fully elucidate its structural features.
Biological Activity Profile: The biological activities of This compound remain largely unexplored. Systematic screening against a panel of biological targets is required to identify any potential therapeutic applications. Based on the known activities of other 1,2-disubstituted benzimidazoles, promising areas for investigation include its potential as an antimicrobial, antiviral, or anticancer agent. For instance, while the analogous 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone was found to be inactive in an anticancer screen, this does not preclude the methyl derivative from having activity. nih.gov
Structure-Activity Relationship (SAR) Studies: The strategic importance of the N-methyl and 2-acetyl groups needs to be experimentally validated. SAR studies involving the synthesis and biological evaluation of a series of analogs would provide valuable insights into how these functional groups contribute to biological activity. This would involve modifying the alkyl group at the N-1 position and exploring various substitutions on the acetyl group at the C-2 position.
Mechanism of Action: Should any significant biological activity be identified, elucidating the underlying mechanism of action would be a crucial next step. This would involve identifying the specific cellular targets and pathways that are modulated by the compound.
The current lack of data on This compound represents a clear gap in the broader landscape of benzimidazole research. Addressing these fundamental questions through targeted research efforts has the potential to unlock the therapeutic promise of this intriguing molecule and contribute to the ongoing development of novel benzimidazole-based drugs.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWZNOQTUQEVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355408 | |
| Record name | 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-25-6 | |
| Record name | 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 1 Methyl 1h Benzimidazol 2 Yl Ethanone and Its Analogues
Regioselective Synthesis Strategies for the Benzimidazole (B57391) Core and its Substituents
N-Alkylation Approaches and Control of Methylation at the 1-Position
Achieving regioselective N-alkylation is a fundamental challenge in the synthesis of 1-substituted benzimidazoles like the target compound. Direct methylation of the benzimidazole ring can result in a mixture of N1 and N3 methylated isomers. To control this, specific strategies are employed to favor the formation of the desired 1-methyl isomer.
A common and effective method involves the N-methylation of (NH)-benzimidazoles under mild conditions, which has been shown to be highly regioselective, yielding the sterically more hindered and typically less stable isomer. nih.govacs.org This approach is significant as it tolerates a wide array of functional groups. nih.gov Another strategy involves enzymatic catalysis. For instance, a cyclic two-enzyme cascade using SAM-dependent transferases can achieve selective methylation of 5-substituted benzimidazoles. researchgate.net This biocatalytic method offers high selectivity by creating a model of the active site that controls the regioselectivity of the methylation. researchgate.net
For larger scale preparations, regioselective N-methylation of functionalized benzimidazoles can be performed using variants of enzymes like hsa-N-NMT, with methyl iodide as the methyl source. researchgate.net The reaction conditions, such as the equivalents of the methylating agent and the concentration of the substrate, are crucial for optimizing the yield and selectivity. researchgate.net
| Method | Reagents/Catalyst | Key Feature |
| Chemical Methylation | Mild reaction conditions | Furnishes the sterically more hindered, less stable N1-isomer. nih.govacs.org |
| Enzymatic Methylation | SAM-dependent transferases, hsa-N-NMT variants | High regioselectivity for the 1-position through enzymatic control. researchgate.net |
Direct Carbonylative Coupling and Oxidation Methods for Ethanone (B97240) Moiety Formation
The introduction of the ethanone group at the C2 position of the benzimidazole ring can be accomplished through direct C-H activation and coupling reactions. Aerobic copper-catalyzed tandem quartic C-H aminations provide a novel route for synthesizing functionalized benzimidazoles. rsc.org This method involves the cleavage of inert α-C–N and β-C–C bonds in cyclic amines, which act as the C=N building blocks. rsc.org
Another approach involves the dehydrogenative coupling of aromatic diamines and primary alcohols, catalyzed by cobalt complexes. rsc.orgresearchgate.net This method produces 2-substituted benzimidazoles with good to excellent yields under mild conditions, releasing only water and hydrogen gas as by-products. rsc.orgresearchgate.net The reaction can be catalyzed by various earth-abundant metals, making it a more sustainable option. researchgate.net
Oxidation of a pre-existing functional group is also a viable strategy. For instance, the oxidation of alcohols to aldehydes and ketones can be achieved using molecular oxygen catalyzed by a task-specific ionic liquid, offering a selective and mild procedure. ccspublishing.org.cn
| Method | Catalyst/Reagents | Precursors | Key Feature |
| Tandem C-H Amination | [Cu]/O2 catalyst | Aniline derivatives and 2-substituted cyclic amines | High selectivity and use of an abundant catalyst system. rsc.org |
| Dehydrogenative Coupling | Cobalt complexes | Aromatic diamines and primary alcohols | Base-free conditions and formation of only water and H2 as by-products. rsc.orgresearchgate.net |
| Alcohol Oxidation | Task-specific ionic liquid/CuCl | Alcohols | Selective oxidation to aldehydes and ketones with molecular oxygen. ccspublishing.org.cn |
Derivatization from Precursor Benzimidazole Carbaldehydes or Alcohols
A common synthetic route involves the conversion of precursor molecules like benzimidazole carbaldehydes or alcohols into the desired ethanone derivative. The reaction of o-phenylenediamines with aldehydes is a straightforward method for synthesizing benzimidazoles. rsc.org This condensation can be catalyzed by various agents, including TiCl3OTf, under mild conditions to produce good to excellent yields. rsc.org
The oxidation of alcohols to the corresponding aldehydes and ketones is a critical step in many synthetic pathways. organic-chemistry.org Highly efficient and selective methods have been established for this transformation. organic-chemistry.org For example, a dehydrogenative coupling of aromatic diamines and primary alcohols catalyzed by a Co(II) complex can yield a series of 2-substituted benzimidazoles. rsc.org This method has been successfully applied to gram-scale synthesis. rsc.org
| Precursor | Reaction Type | Reagents/Catalyst | Product |
| o-Phenylenediamine (B120857) and Aldehyde | Condensation | TiCl3OTf | 2-Substituted Benzimidazole rsc.org |
| Aromatic Diamine and Primary Alcohol | Dehydrogenative Coupling | Co(II) complex | 2-Substituted Benzimidazole rsc.org |
| Alcohol | Oxidation | Various | Aldehyde or Ketone organic-chemistry.org |
Functional Group Interconversions and Advanced Coupling Reactions
Functional group interconversion (FGI) is a key strategy in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a desired bond disconnection or to utilize a more readily available starting material. youtube.comyoutube.com For instance, an amine group can be derived from the reduction of a nitro group, which is easily introduced via nitration. youtube.com
Advanced coupling reactions provide versatile methods for constructing complex benzimidazole derivatives. A copper-promoted one-pot synthesis of 2-arylaminobenzimidazoles involves a domino C-N cross-coupling reaction. nih.gov This method addresses issues such as the use of expensive catalysts and the low reactivity of certain precursors. nih.gov Similarly, copper-catalyzed C-H aminations can be used for the synthesis of functionalized benzimidazoles. rsc.org
Enantioselective Synthesis and Chiral Resolution of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Derivatives
While the parent compound is achiral, its derivatives, particularly the corresponding alcohols, can be chiral. The asymmetric synthesis of these derivatives is of great importance. Methods for the enantioselective C2-allylation of benzimidazoles using 1,3-diene pronucleophiles have been developed. nih.gov This approach allows for the preparation of substituted benzimidazoles with stereogenic centers. nih.gov
For racemic mixtures, chiral resolution is a common technique to separate enantiomers. wikipedia.org This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. wikipedia.org Another method is chiral column chromatography, which is widely used for the separation of chiral benzimidazoles. nih.gov For example, supercritical fluid chromatography (SFC) on an amylose-based column has been effectively used for the enantiomeric separation of omeprazole (B731) and related benzimidazoles. nih.gov Biocatalytical processes using lipases and dehydrogenases are also employed for the formation of chiral alcohols. sigmaaldrich.com
| Technique | Description | Application Example |
| Asymmetric Synthesis | Enantioselective C2-allylation using 1,3-diene pronucleophiles. nih.gov | Preparation of substituted benzimidazoles with stereogenic centers. nih.gov |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. wikipedia.org | Resolution of chiral alcohols by forming diastereomeric salts. wikipedia.orgrsc.org |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. nih.gov | SFC separation of omeprazole and related benzimidazoles. nih.gov |
| Biocatalysis | Use of enzymes like lipases for resolution of racemic alcohols. sigmaaldrich.com | Production of single-enantiomer alcohols. sigmaaldrich.com |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes by using less hazardous substances and minimizing waste. chemmethod.comchemmethod.comsphinxsai.com In the synthesis of benzimidazoles, this includes the use of environmentally benign solvents, catalysts, and energy sources. mdpi.comnih.gov
Microwave-assisted synthesis has been shown to be a more efficient method compared to conventional heating, often resulting in higher yields and significantly reduced reaction times. organic-chemistry.org The use of water or ionic liquids as green media, along with organometallic catalysts, has also been explored. mdpi.com For example, a deep eutectic solvent (DES) formed from o-phenylenediamine and choline (B1196258) chloride can act as both a solvent and a reactant, leading to high yields of benzimidazole derivatives. nih.gov
Furthermore, catalyst-free methods are being developed. The use of elemental sulfur as a traceless oxidizing agent allows for a solvent-free and catalyst-free synthesis of benzazoles from alkylamines and ortho-substituted anilines. organic-chemistry.org
| Green Approach | Key Feature | Example |
| Microwave-Assisted Synthesis | Reduced reaction time and increased yields. organic-chemistry.org | Synthesis of 2-substituted aryl and alkyl benzimidazoles. organic-chemistry.org |
| Green Solvents/Catalysts | Use of water, ionic liquids, or deep eutectic solvents. mdpi.comnih.gov | o-Phenylenediamine and choline chloride DES as both solvent and reactant. nih.gov |
| Catalyst-Free Synthesis | Avoids the use of metal catalysts. organic-chemistry.org | Elemental sulfur as a traceless oxidizing agent. organic-chemistry.org |
Synthetic Challenges and Future Directions in Novel Route Development for this compound Analogues
While the synthesis of this compound and its analogues is well-established, several challenges remain, and future research is directed towards more efficient, sustainable, and diverse synthetic routes.
Synthetic Challenges:
Reaction Conditions and Yields: Many synthetic procedures for benzimidazole derivatives require harsh conditions, such as high temperatures, strong acids, or prolonged reaction times, which can limit their applicability and lead to side products. connectjournals.com The initial oxidation step to form 2-acetylbenzimidazole (B97921), for example, has variable yields depending on the chosen oxidizing agent.
Purification: The purification of intermediates and final products often necessitates column chromatography, which can be time-consuming, costly, and difficult to scale up for industrial production. researchgate.netnih.gov
Regioselectivity: In the synthesis of substituted benzimidazoles, controlling the regioselectivity of reactions on the benzene (B151609) ring can be challenging. Similarly, for molecules with multiple reactive sites, such as 2-acetyl-1H-benzimidazole, achieving selectivity between N-alkylation and reaction at the acetyl group requires careful optimization of reaction conditions.
Substrate Scope: Some synthetic methods may have a limited substrate scope, working well for certain aldehydes or amines but failing or giving low yields with others, particularly those bearing sensitive functional groups.
Future Directions:
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of greener solvents like water, employing nanoparticle catalysts (e.g., ZnO nanoparticles) for improved efficiency and reusability, and exploring microwave-assisted synthesis to significantly reduce reaction times and energy consumption. biointerfaceresearch.comconnectjournals.com
Catalyst Development: The exploration of novel catalysts is a key area of research. Transition metal catalysts and organocatalysts are being investigated to perform transformations under milder conditions with higher selectivity and efficiency. nih.govbeilstein-journals.org
Flow Chemistry: The application of continuous flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters. Adapting existing batch syntheses of benzimidazole analogues to flow systems could enable more efficient and automated production.
Diversity-Oriented Synthesis: Future work will likely focus on expanding the structural diversity of analogues derived from this compound. This involves exploring a broader range of chemical transformations and combining the benzimidazole core with other pharmacologically relevant scaffolds to generate libraries of novel compounds for biological screening. ijrpc.com
Table 2: Future Outlook on Synthetic Strategies for Benzimidazole Analogues
| Future Direction | Key Objective | Examples/Approaches | Potential Impact |
|---|---|---|---|
| Green Chemistry | Reduce environmental impact and improve sustainability. | Use of water as a solvent, nanoparticle catalysis, microwave-assisted reactions. biointerfaceresearch.comconnectjournals.com | Lower costs, reduced waste, safer processes. |
| Novel Catalysis | Enhance reaction efficiency, selectivity, and mildness. | Development of new transition metal complexes, organocatalysts, and biocatalysts. nih.govbeilstein-journals.org | Access to new chemical space, improved yields, and broader functional group tolerance. |
| Process Intensification | Improve overall efficiency and reduce operational steps. | One-pot syntheses, multicomponent reactions, flow chemistry. mdpi.comnih.gov | Faster synthesis, higher throughput, and easier scale-up. |
| Diversity-Oriented Synthesis | Create large libraries of structurally diverse compounds. | Combinatorial synthesis, exploring new chemical transformations, scaffold hopping. ijrpc.com | Accelerated discovery of new biologically active molecules. |
Elucidation of Molecular Structure, Conformational Dynamics, and Supramolecular Assembly of 1 1 Methyl 1h Benzimidazol 2 Yl Ethanone
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of 1-(1-methyl-1H-benzimidazol-2-yl)ethanone. By identifying the characteristic vibrational frequencies of its functional groups, insights into the molecular framework and bonding can be ascertained.
The analysis of the vibrational spectra is based on the characteristic absorption bands of the constituent parts of the molecule: the benzimidazole (B57391) ring system and the acetyl group. The benzimidazole core gives rise to a series of distinct vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. In a related compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, these C-H stretching vibrations were identified through computational methods to appear between 3123 cm⁻¹ and 2927 cm⁻¹ mdpi.com. The C=C aromatic stretching vibrations within the benzene (B151609) part of the benzimidazole ring are expected in the 1600-1400 cm⁻¹ range mdpi.com.
The imidazole (B134444) ring also presents characteristic vibrations. The C=N stretching vibration is a key indicator and is typically found in the 1650-1550 cm⁻¹ region. For instance, in 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, the C=N stretch was observed at 1590 cm⁻¹ mdpi.com. The substitution of a methyl group on the nitrogen atom of the imidazole ring will influence the electronic distribution and vibrational modes of the ring compared to an unsubstituted benzimidazole.
The acetyl group (C(O)CH₃) introduces a strong and prominent carbonyl (C=O) stretching band. In ketones, this band is typically intense in the IR spectrum and appears in the range of 1725-1705 cm⁻¹. For aromatic ketones, this frequency can be slightly lower due to conjugation with the aromatic ring. For example, in the IR spectrum of the related 1-(1H-benzo[d]imidazol-2-yl)ethanone, a compound lacking the N-methyl group, the carbonyl stretch is a significant feature researchgate.net. The aliphatic C-H stretching and bending vibrations of the methyl group in the acetyl moiety and the N-methyl group will also be present, typically in the 2960-2850 cm⁻¹ and 1450-1375 cm⁻¹ regions, respectively.
A comprehensive assignment of the principal vibrational modes for this compound, based on data from analogous compounds, is presented in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Likely Assignment Source/Analogy |
| Aromatic C-H Stretch | 3100 - 3000 | General aromatic compounds, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid mdpi.com |
| Aliphatic C-H Stretch (CH₃) | 2960 - 2850 | General methyl group vibrations |
| Carbonyl (C=O) Stretch | 1715 - 1680 | Aromatic ketones, 1-(1H-benzo[d]imidazol-2-yl)ethanone researchgate.net |
| Imidazole Ring C=N Stretch | 1620 - 1580 | Benzimidazole derivatives, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde mdpi.com |
| Aromatic C=C Stretch | 1600 - 1450 | Benzene derivatives, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid mdpi.com |
| Methyl C-H Bending | 1450 - 1375 | General methyl group vibrations |
| In-plane C-H Bending | 1300 - 1000 | Aromatic compounds |
| Out-of-plane C-H Bending | 900 - 675 | Substituted benzene rings |
This table is generated based on typical vibrational frequencies for the functional groups present and data from related benzimidazole structures.
Raman spectroscopy complements FTIR by providing information on the less polar, more polarizable bonds. The symmetric vibrations of the benzimidazole ring system are expected to be particularly Raman active. Differences in the selection rules for FTIR and Raman spectroscopy can aid in a more complete assignment of the vibrational modes and provide insights into the molecular symmetry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns under ionization. The compound has a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol .
Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 174. The stability of the aromatic benzimidazole ring suggests that the molecular ion peak should be reasonably intense. The subsequent fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of this compound is likely to be directed by the functional groups present, namely the ketone and the N-methylated benzimidazole ring. One of the most common fragmentation pathways for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In this case, two primary alpha-cleavage events are possible:
Loss of the methyl radical (•CH₃): Cleavage of the CO-CH₃ bond would result in the formation of a stable acylium ion, [M-15]⁺, with an m/z of 159. This is often a very prominent peak in the mass spectra of methyl ketones libretexts.org.
Loss of the acylium radical ([M-43]⁺): Cleavage of the bond between the carbonyl carbon and the benzimidazole ring would lead to the formation of a fragment corresponding to the 1-methyl-1H-benzimidazol-2-yl cation, with an m/z of 131. The other fragment would be the acetyl radical (•COCH₃).
Further fragmentation of the primary ions can also occur. The acylium ion at m/z 159 could lose a molecule of carbon monoxide (CO), a common fragmentation pathway for such ions, to yield a fragment at m/z 131, which corresponds to the 1-methyl-1H-benzimidazole cation. This provides a secondary route to this stable heterocyclic fragment.
The benzimidazole ring itself can undergo fragmentation, although its aromatic nature lends it considerable stability. The fragment at m/z 131 could potentially lose a molecule of hydrogen cyanide (HCN) from the imidazole portion of the ring system, leading to a fragment at m/z 104.
A summary of the predicted major fragmentation pathways is provided in the table below.
| m/z Value | Proposed Fragment Ion | Origin of Fragment |
| 174 | [C₁₀H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 159 | [C₉H₇N₂O]⁺ | M⁺˙ - •CH₃ (Alpha-cleavage) |
| 131 | [C₈H₇N₂]⁺ | M⁺˙ - •COCH₃ (Alpha-cleavage) or [M-15]⁺ - CO |
| 104 | [C₇H₆N]⁺ | [M-43]⁺ - HCN (Fragmentation of benzimidazole ring) |
| 77 | [C₆H₅]⁺ | Fragmentation of the benzene portion of the benzimidazole ring |
| 43 | [CH₃CO]⁺ | Acetyl cation (from alpha-cleavage) |
This table presents predicted fragmentation patterns based on established principles of mass spectrometry for ketones and heterocyclic aromatic compounds.
The relative abundance of these fragment ions in the mass spectrum provides a detailed structural fingerprint of this compound, confirming both its molecular weight and the connectivity of its constituent atoms.
Biological Activities and Mechanistic Pathways of 1 1 Methyl 1h Benzimidazol 2 Yl Ethanone and Its Derivatives
Antimicrobial Research and Mechanisms of Action
The structural similarity of the benzimidazole (B57391) ring to naturally occurring purine (B94841) bases allows it to interact with various biological macromolecules, leading to a broad spectrum of antimicrobial activities. Derivatives of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone have been synthesized and evaluated for their efficacy against bacteria, fungi, protozoa, and helminths.
Antibacterial Activity and Targeted Pathways (e.g., Inhibition of FabH activity)
The enzyme β-ketoacyl-ACP synthase III (FabH) is crucial for bacterial survival as it catalyzes the first condensation step in the fatty acid biosynthesis II (FASII) pathway. nih.govresearchgate.net This pathway's absence in humans makes FabH an attractive and specific target for novel antibacterial agents. nih.gov
Research has identified several benzimidazole derivatives as potent inhibitors of FabH. A series of pyrazol-benzimidazole amides demonstrated significant inhibitory activity against E. coli FabH. nih.gov Notably, compound 31 from this series exhibited potent, broad-spectrum antibacterial activity with low toxicity. nih.gov Its efficacy was confirmed to be a direct result of FabH inhibition, as it showed no activity against a FabH-deficient bacterial strain. nih.gov Another study identified benzimidazole-based inhibitors of FabI, the enoyl-ACP reductase from Staphylococcus aureus, further highlighting the potential of this scaffold in targeting bacterial fatty acid synthesis. nih.gov
While FabH inhibition is a key mechanism, other benzimidazole derivatives exert their antibacterial effects through different pathways. Some have been found to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. biointerfaceresearch.com Others target the FtsZ protein, which is critical for bacterial cell division. nih.gov
| Compound Series | Target Organism(s) | Target Pathway/Enzyme | Key Findings (MIC/IC50) | Source |
|---|---|---|---|---|
| Pyrazol-Benzimidazole amides (e.g., Compound 31) | E. coli, P. aeruginosa, B. subtilis, S. aureus | FabH | MIC: 0.49-0.98 µg/mL; IC50 (E. coli FabH): 1.22 µM | nih.gov |
| Aminopyrimidinyl benzimidazoles (e.g., Compound 153d) | E. coli, A. flavus, MRSA | DNA Gyrase | MIC (E. coli): 1 µg/mL; MIC (MRSA): 8 µg/mL | biointerfaceresearch.com |
| 2-thiomethyl-1H-benzimidazole derivatives (e.g., 5g, 7f, 7h) | E. coli ATTC 25922 | Not specified | MIC: 250-500 µg/mL | scirp.org |
Antifungal Efficacy and Proposed Mechanisms
Benzimidazole derivatives have shown significant promise as antifungal agents, primarily through two well-established mechanisms of action. The first involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells. nih.gov Azole antifungals, a class that includes some benzimidazole derivatives, target the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol. nih.govacs.org Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to cell death. acs.org For instance, benzimidazole chalcones derived from 2-acetylbenzimidazole (B97921) have demonstrated significant activity against Candida albicans, with minimum inhibitory quantity (MIQ) values as low as 0.625 µg. biointerfaceresearch.comresearchgate.net
The second major antifungal mechanism is the disruption of microtubule assembly through binding to β-tubulin. urfu.ru This interference with the cytoskeleton affects crucial cellular processes like mitosis and hyphal growth, and is a hallmark of fungicides like carbendazim. urfu.ru
| Compound Series | Target Organism(s) | Proposed Mechanism | Key Findings (MIC) | Source |
|---|---|---|---|---|
| Benzimidazole-1,2,4-triazole derivatives (e.g., 6b, 6i, 6j) | C. glabrata | Inhibition of 14α-demethylase | 0.97 µg/mL | acs.org |
| Benzimidazolylchalcones (e.g., 17d) | C. albicans | Inhibition of ergosterol synthesis | 0.625 µg/mL (MIQ) | biointerfaceresearch.com |
| 1-Alkyl-1H-benzo[d]imidazole derivatives | Candida spp., Aspergillus spp. | Inhibition of ergosterol synthesis | 0.5-256 µg/mL | nih.gov |
| 2-Substituted Indolylbenzo[d]imidazoles (e.g., 3ag, 3aq) | C. albicans | Not specified | 3.9 µg/mL | nih.gov |
Antiprotozoal Activities against Specific Pathogens (e.g., Giardia intestinalis, Trichomonas vaginalis) and Molecular Targets
Benzimidazole derivatives have long been investigated for their activity against protozoan parasites. nih.gov Research has specifically demonstrated their efficacy against Giardia intestinalis and Trichomonas vaginalis, two common human pathogens. nih.govnih.gov A study focusing on 1-methylbenzimidazole (B167850) derivatives, including 2-acetyl-1-methylbenzimidazole, revealed that many of these compounds were more active in vitro than metronidazole, a standard drug for treating these infections. nih.gov
The primary molecular target for the antiprotozoal action of benzimidazoles is β-tubulin. nih.govmdpi.com By binding to this protein, the compounds inhibit the polymerization of microtubules, which are essential for the parasite's motility, adhesion, and cell division. mdpi.com This mechanism is shared with their anthelmintic and certain antifungal activities. The effectiveness of these derivatives against both G. intestinalis and T. vaginalis underscores their potential as broad-spectrum antiparasitic agents. nih.gov
| Compound | Target Organism | Molecular Target | IC50 (µM) | Source |
|---|---|---|---|---|
| 2-Acetyl-1-methyl-5,6-dichlorobenzimidazole | G. intestinalis | β-Tubulin (putative) | 1.58 | nih.gov |
| 2-Acetyl-1-methyl-5,6-dichlorobenzimidazole | T. vaginalis | β-Tubulin (putative) | 1.61 | nih.gov |
| 2-Ethoxycarbonyl-1-methyl-5,6-dichlorobenzimidazole | G. intestinalis | β-Tubulin (putative) | 0.22 | nih.gov |
| 2-Ethoxycarbonyl-1-methyl-5,6-dichlorobenzimidazole | T. vaginalis | β-Tubulin (putative) | 0.44 | nih.gov |
| Mebendazole (Reference) | G. intestinalis | β-Tubulin | 0.02 µg/mL | nih.gov |
| Mebendazole (Reference) | T. vaginalis | β-Tubulin | 0.01 µg/mL | nih.gov |
Anthelmintic Research and Biochemical Interference (e.g., Tubulin Polymerization Disruption)
The use of benzimidazoles as anthelmintic agents is well-established, and their mechanism of action is primarily the disruption of tubulin polymerization in parasitic worms. urfu.runih.gov By binding to the β-tubulin subunit, these compounds prevent the formation of microtubules, which are vital for cellular integrity, nutrient absorption, and cell division in helminths. nih.gov
Hydrazone derivatives of the benzimidazole scaffold have shown particular promise in this area. A study on 1H-benzimidazol-2-yl hydrazones demonstrated a direct correlation between their ability to inhibit tubulin polymerization and their anthelmintic activity against the muscle larvae of Trichinella spiralis. nih.gov For instance, 2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone and its 5(6)-methyl substituted analogue both achieved 100% anthelmintic activity after 24 hours of incubation. nih.gov These findings confirm that the tubulin-targeting action is a key biochemical interference responsible for the anthelmintic effects of these derivatives. nih.govmdpi.com
| Compound | Target Organism | Mechanism of Action | Key Finding | Source |
|---|---|---|---|---|
| 2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone (7j) | Trichinella spiralis (larvae) | Inhibition of tubulin polymerization | 100% activity after 24h | nih.gov |
| 2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone (7i) | Trichinella spiralis (larvae) | Inhibition of tubulin polymerization | 100% activity after 24h | nih.gov |
| 1H-benzimidazol-2-yl hydrazone derivatives | Trichinella spiralis (larvae) | Inhibition of tubulin polymerization | Potent larvicidal effect | mdpi.com |
Anticancer Research and Cellular Mechanisms
The benzimidazole scaffold is a privileged structure in the development of anticancer agents, acting on various targets including kinases and DNA. mdpi.commdpi.com However, one of the most significant mechanisms through which these compounds exert their cytotoxic effects is by interfering with the microtubule network, a critical component of the cellular cytoskeleton. mdpi.comnih.gov
Inhibition of Tubulin Polymerization and Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a pivotal role in cell division, intracellular transport, and maintenance of cell shape. urfu.ru Agents that disrupt microtubule dynamics are potent mitotic inhibitors and have become a cornerstone of cancer chemotherapy. Benzimidazole derivatives, particularly those derived from 2-acetylbenzimidazole such as 1H-benzimidazol-2-yl hydrazones, have been identified as effective tubulin polymerization inhibitors. mdpi.comnih.govnih.gov
These compounds typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. mdpi.com This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death). nih.gov Studies on 1H-benzimidazol-2-yl hydrazones have demonstrated their ability to retard the initial phase of tubulin polymerization in vitro. nih.gov Derivatives with a methyl group on the benzimidazole ring have shown potential as microtubule destabilizers, preventing tubulin aggregation and blocking mitosis. nih.gov The cytotoxic effects of these compounds have been confirmed against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and melanoma (SK-Mel-28). nih.govnih.gov
| Compound Series | Cancer Cell Line(s) | Mechanism of Action | Key Findings (IC50) | Source |
|---|---|---|---|---|
| Benzimidazole carboxamides (e.g., 7n) | SK-Mel-28 (Melanoma) | Inhibition of tubulin polymerization (IC50: 5.05 µM); G2/M cell cycle arrest | 2.55 µM | nih.gov |
| 1H-benzimidazol-2-yl hydrazones (e.g., 5d) | MDA-MB-231 (Breast Cancer) | Retardation of tubulin polymerization; Mitotic blockage | ~13-20 µM (72h) | nih.gov |
| 1H-benzimidazol-2-yl hydrazones (e.g., 1i, 1j, 1k) | MCF-7 (Breast Cancer), AR-230 (Leukemia) | Inhibition of tubulin polymerization | MCF-7: 1.2-1.9 µM; AR-230: 2.1-3.5 µM | mdpi.com |
| Benzimidazole acrylonitriles (e.g., 64) | Various (e.g., HCT116, A549) | Inhibition of tubulin polymerization | HCT116: 0.13 µM; A549: 0.17 µM | mdpi.com |
Targeting Protein Interactions (e.g., Pin1 Inhibition)
The peptidyl-prolyl cis/trans isomerase Pin1 is a crucial enzyme in regulating the function of numerous proteins involved in cell growth and proliferation. Its overexpression is linked to various cancers, making it an attractive therapeutic target. Benzimidazole derivatives have emerged as a promising class of Pin1 inhibitors.
Researchers have designed and synthesized various benzimidazole-based compounds to target Pin1. For instance, conjugates of 18β-glycyrrhetinic acid derivatives with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid were developed as Pin1 inhibitors. nih.gov These semi-synthetic compounds demonstrated improved Pin1 inhibitory activity and anti-proliferative effects against prostate cancer cells compared to the parent compounds. nih.gov The structure-activity relationship studies indicated that both the glycyrrhetinic acid skeleton and the length of the linker to the benzimidazole moiety significantly influenced the activity. nih.gov
In one study, compounds 10a and 12i were identified as the most potent in inhibiting the growth of PC-3 prostate cancer cells, with GI50 values of 7.80 μM and 3.52 μM, respectively. nih.gov Further enzymatic assays showed that nine of the synthesized compounds exhibited over 90% inhibition of Pin1 at a concentration of 10 μM. nih.gov Another approach involved a virtual screening study that identified two new compounds, VS1 and VS2 , as Pin1 inhibitors with IC50 values of 6.4 μM and 29.3 μM, respectively. nveo.org These findings underscore the potential of the benzimidazole scaffold for developing potent and selective Pin1 inhibitors for cancer therapy. nih.govnih.govwikipedia.org
| Compound | Activity | Cell Line/Assay | Source |
|---|---|---|---|
| Compound 10a | GI50: 7.80 μM | PC-3 (Prostate Cancer) | nih.gov |
| Compound 12i | GI50: 3.52 μM | PC-3 (Prostate Cancer) | nih.gov |
| VS1 | IC50: 6.4 μM | Enzymatic Assay | nveo.org |
| VS2 | IC50: 29.3 μM | Enzymatic Assay | nveo.org |
DNA Topoisomerase Inhibition Studies
DNA topoisomerases are essential enzymes that regulate the topology of DNA, making them validated targets for anticancer drugs. nih.govingentaconnect.com Benzimidazole derivatives have been identified as effective inhibitors of both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov
One study reported that a new analogue of Hoechst 33342, a benzimidazole derivative named DMA , acts as a selective inhibitor of human and E. coli DNA topoisomerase I. nih.gov The study found that DMA binds differently to the human and bacterial enzymes, showing higher affinity and lower IC50 values for the E. coli topoisomerase I. nih.gov Another investigation focused on bis-benzimidazole derivatives, finding that compounds like bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane were remarkably active in interfering with mammalian DNA topoisomerase I. ntnu.no
Derivatives containing a terminal alkyne, such as DPA 151–154 , have been shown to be effective and selective inhibitors of E. coli topoisomerase I, with IC50 values in the range of 2.47–6.63 μM. ingentaconnect.com These compounds displayed greater inhibitory activity than the parent Hoechst compounds and showed selectivity for bacterial topoisomerase I over human topoisomerases I and II. ingentaconnect.com Furthermore, a compound identified as DNA topoisomerase II inhibitor 1 (compound 8ed) demonstrated potent inhibition of this enzyme and showed anti-proliferative activity against a range of cancer cells. nih.gov These studies highlight that the benzimidazole scaffold can be chemically modified to create selective and potent inhibitors of DNA topoisomerases. nih.govingentaconnect.com
Induction of Apoptotic Pathways and Cell Cycle Arrest
A key mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest. Research has shown that these compounds can trigger cell death through various signaling cascades.
For example, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives was synthesized, and compound 8l was found to induce apoptosis in MDA-MB-231 breast cancer cells. Mechanistic studies revealed that this compound caused cell cycle arrest in the G0/G1 phase, activated caspase-3, increased the expression of the pro-apoptotic protein Bax, and decreased the anti-apoptotic protein Bcl-2. Similarly, a benzimidazole carbamate, BCar , was shown to induce apoptosis in p53-active breast cancer cells and mitotic catastrophe in p53-inactive cells.
Other studies have reported similar findings. Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to suppress the cell cycle and induce apoptosis in ovarian cancer cells. A DNA topoisomerase II inhibitor based on a β-carboline linked to an aryl sulfonyl piperazine (B1678402) was also shown to induce apoptosis and cause cell cycle arrest at the sub-G1 phase. nih.gov The CDK7 inhibitor BS-181 was reported to cause G1 cell cycle arrest and induce apoptosis in Jurkat T cells. Furthermore, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia cells by inducing apoptosis. These findings collectively demonstrate that benzimidazole derivatives can effectively trigger cancer cell death by interfering with the cell cycle and activating apoptotic pathways.
Cytotoxic Effects on Specific Cancer Cell Lines (e.g., MDA-MB-231, HeLa, MCF7, A431)
The anticancer potential of this compound and its derivatives has been evaluated through cytotoxicity assays against a panel of human cancer cell lines. These studies have identified several compounds with potent activity against breast (MDA-MB-231, MCF-7), cervical (HeLa), and skin (A431) cancer cell lines.
In studies on breast cancer cell lines, various benzimidazole derivatives have shown significant cytotoxic effects. N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides, such as compounds 7h and 7i , displayed potent inhibition against the MDA-MB-231 cell line with IC50 values of 17 µg/ml and 27 µg/ml, respectively. Another study found that the (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative 8l had an IC50 value of 3.26 µM against MDA-MB-231 cells. For the MCF-7 cell line, a bis-benzimidazole derivative was found to be cytotoxic. ntnu.no
Cytotoxicity against the HeLa cervical cancer cell line and the A431 skin epidermoid carcinoma cell line has also been documented. One study reported that bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane was cytotoxic against both MCF7 and A431 cells. ntnu.no A separate DNA topoisomerase II inhibitor showed cytotoxic activity against HeLa cells. nih.gov These findings confirm the broad-spectrum antiproliferative activity of the benzimidazole scaffold against various cancer types.
| Derivative Type | Compound | Cell Line | IC50/Activity | Source |
|---|---|---|---|---|
| N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamide | 7h | MDA-MB-231 | 17 µg/ml | |
| N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamide | 7i | MDA-MB-231 | 27 µg/ml | |
| N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamide | 7i | MCF-7 | 14 µg/ml | |
| (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one | 8l | MDA-MB-231 | 3.26 µM | |
| bis-benzimidazole | bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 | Cytotoxic | ntnu.no |
| bis-benzimidazole | bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | A431 | Cytotoxic | ntnu.no |
| β-carboline linked aryl sulfonyl piperazine | DNA topoisomerase II inhibitor 1 | HeLa | >10 µM | nih.gov |
| β-carboline linked aryl sulfonyl piperazine | DNA topoisomerase II inhibitor 1 | MDA-MB-231 | >10 µM | nih.gov |
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Inhibition and Isoform Selectivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. Sulfonamides are a well-known class of CA inhibitors. Research has explored the potential of benzimidazole-containing compounds as CA inhibitors, with a focus on their potency and selectivity for different CA isoforms.
A study on 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides identified them as a class of CA inhibitors with selectivity for isoforms hCA II and hCA VII. These isoforms are expressed in the brain, and hCA VII is a target for neuropathic pain drug discovery. The inhibition data for a series of newly synthesized sulphonamides were compared against four human isoforms: hCA I, hCA II, hCA IV, and hCA VII.
Another investigation synthesized a series of amino acid-sulphonamide conjugates and evaluated their inhibitory activity against hCA I, hCA II, hCA VA, and hCA XII. Several of these compounds demonstrated effective in vitro CA inhibitory properties, with some derivatives showing better inhibition against hCA I than the standard drug acetazolamide, with KI values in the nanomolar range. For instance, homosulfonamide derivatives bearing leucine, methionine, valine, and isoleucine showed KI values ranging from 9.3 to 177.8 nM against hCA I. These studies demonstrate that the benzimidazole scaffold can be incorporated into structures that selectively inhibit specific carbonic anhydrase isoforms.
| Derivative Class | Target Isoforms | Key Findings | Source |
|---|---|---|---|
| 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides | hCA I, hCA II, hCA IV, hCA VII | Identified as selective inhibitors of hCA II and hCA VII. | |
| Amino acid-sulphonamide conjugates (homosulfonamides) | hCA I, hCA II, hCA VA, hCA XII | Derivatives showed potent inhibition of hCA I with KI values from 9.3 to 177.8 nM. |
Angiotensin-Converting Enzyme (ACE) Inhibition
The Renin-Angiotensin System (RAS) is a critical pathway in the regulation of blood pressure, and its inhibition is a primary strategy for treating hypertension. While Angiotensin-Converting Enzyme (ACE) inhibitors are a major class of drugs that block this system, research into benzimidazole derivatives has primarily focused on a different point of intervention.
Instead of directly inhibiting ACE, many therapeutic benzimidazoles, such as candesartan (B1668252) and telmisartan, function as Angiotensin II receptor antagonists (or blockers). They act by blocking the AT1 receptor, which prevents the vasoconstrictive peptide angiotensin II (Ang II) from exerting its effects. This mechanism is distinct from that of ACE inhibitors, which prevent the conversion of angiotensin I to angiotensin II. The development of Angiotensin II receptor blockers has been a significant advancement because they can provide a more complete blockade of the RAS. While the user's query specified ACE inhibition, the available scientific literature on benzimidazoles in this therapeutic area overwhelmingly points to their role as Angiotensin II receptor antagonists, a different, albeit related, mechanism of action within the same physiological system.
Other Enzyme Targets and Their Modulatory Effects (e.g., HMG-CoA enzyme)
While research into the specific modulatory effects of this compound on HMG-CoA reductase is not extensively detailed in current literature, the broader family of benzimidazole derivatives has been investigated for its inhibitory potential against a variety of other significant enzymes. These explorations highlight the scaffold's versatility as a platform for developing targeted enzyme inhibitors.
Notably, benzimidazole derivatives have demonstrated activity against enzymes crucial for metabolic regulation and viral replication. For instance, certain novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent agents for managing diabetes through the inhibition of α-glucosidase. acs.org This enzyme plays a critical role in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia. Similarly, other studies have confirmed the potential of benzimidazole derivatives to exhibit antihyperglycemic activity, suggesting a role as imidazoline (B1206853) receptor agonists and inhibitors of enzymes like α-amylase and α-glucosidase. nih.govnih.gov
In the realm of antiviral research, the benzimidazole core is a key feature in inhibitors targeting HIV-1 integrase, an enzyme essential for the virus to integrate its genetic material into the host cell's DNA. nih.govsemanticscholar.org The design of new benzimidazolyl diketo acid derivatives has been guided by the structural requirements for inhibiting this critical viral enzyme. nih.gov Some benzamide (B126) derivatives have also shown potent anti-HIV-1 activity by inhibiting viral reverse transcription and the nuclear import of viral cDNA. nih.gov These findings underscore the potential of the benzimidazole framework to interact with diverse enzymatic targets beyond kinases, offering promising avenues for the development of new therapeutic agents.
Antioxidant Activity and Radical Scavenging Mechanisms
The benzimidazole scaffold, including derivatives of this compound, is recognized for its significant antioxidant properties. researchgate.net These compounds can neutralize harmful free radicals, which are implicated in a wide range of pathological conditions. The antioxidant capacity of benzimidazole derivatives is often attributed to their ability to engage in various radical scavenging mechanisms, thereby interrupting oxidative chain reactions. nih.govrsc.org Studies on newly synthesized benzimidazole derivatives have confirmed their potential to act as potent antioxidants, with some compounds showing activity comparable or superior to standard antioxidants like Butylated Hydroxytoluene (BHT). researchgate.net The effectiveness of these compounds is closely linked to their molecular structure, which facilitates several key mechanistic pathways for radical neutralization. nih.gov
Hydrogen Atom Transfer (HAT) Mechanisms
The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which benzimidazole derivatives exert their antioxidant effects. acs.orgresearchgate.net This process involves the direct transfer of a hydrogen atom from the antioxidant molecule (the benzimidazole derivative) to a free radical, effectively neutralizing the radical and forming a more stable radical on the antioxidant itself. mdpi.com The feasibility of this reaction is largely determined by the bond dissociation energy (BDE) of the N-H bond in the benzimidazole ring or an O-H bond in substituted derivatives. acs.org A lower BDE facilitates the hydrogen donation. acs.org Computational studies using density functional theory (DFT) have been employed to calculate the BDEs for various benzimidazole derivatives to predict their HAT-based antioxidant activity. nih.gov Research on N-hydroxy benzimidazoles has further demonstrated their efficiency as hydrogen atom abstractors, highlighting the role of the benzimidazole core in facilitating HAT reactions. rsc.org
Single Electron Transfer-Proton Transfer (SET-PT) Mechanisms
The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is another important pathway for the antioxidant action of benzimidazole derivatives. This two-step process begins with the transfer of a single electron from the benzimidazole molecule to the free radical, forming a radical cation of the antioxidant and an anion of the radical. In the subsequent step, a proton is transferred from the benzimidazole radical cation to the radical anion, completing the neutralization process. The favorability of the SET-PT mechanism is influenced by the ionization potential of the antioxidant and the proton dissociation enthalpy of its radical cation. researchgate.net This pathway is often competitive with other mechanisms like HAT and its prevalence can be influenced by factors such as the solvent environment. researchgate.netresearchgate.net Studies on bioinspired benzimidazole-phenol systems have provided deep insights into the intricacies of proton-coupled electron transfer (PCET) processes, where electron and proton transfers are closely linked. nih.govrsc.orgpnas.org
Anti-inflammatory and Analgesic Properties: Mechanistic Insights into Cyclooxygenases (COX) and Other Receptor Interactions
Derivatives of benzimidazole are well-documented for their potent anti-inflammatory and analgesic properties. banglajol.infonih.govresearchgate.net The benzimidazole structure is considered a privileged scaffold in the design of agents that target key mediators of inflammation and pain. nih.gov Studies have shown that novel synthesized benzimidazole derivatives can exhibit significant anti-inflammatory effects in both in vitro and in vivo models, with efficacy sometimes comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and piroxicam. nih.govatjls.com
A primary mechanism underlying the anti-inflammatory and analgesic activity of many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key players in the inflammatory cascade and pain signaling. mdpi.com While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov
Several series of benzimidazole derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govbrieflands.com These compounds often feature specific pharmacophoric elements, such as a methylsulfonyl (-SO2CH3) group, which are known to confer COX-2 selectivity. nih.gov In vitro enzyme inhibition assays have confirmed that certain benzimidazole derivatives can potently and selectively inhibit COX-2 over COX-1. nih.govbrieflands.com Molecular docking studies have further elucidated the interactions between these inhibitors and the active site of the COX-2 enzyme, revealing key binding modes that explain their inhibitory activity and selectivity. brieflands.comrsc.org
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Imidazole (B134444) Derivative 5b | 82 | 0.71 | 115 | brieflands.com |
| Benzimidazole Derivative 11b | 13.4 | 0.10 | 134 | nih.gov |
| Benzimidazole Derivative 11k | 12.3 | 0.10 | 123 | nih.gov |
| Benzimidazole Derivative 12d | 13.2 | 0.10 | 132 | nih.gov |
| Celecoxib (Reference) | >100 | 0.30 | >303 | rsc.org |
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Beyond COX inhibition, the anti-inflammatory effects of benzimidazole derivatives may also involve the modulation of other pro-inflammatory mediators. For example, some derivatives have been shown to decrease the levels of prostaglandin (B15479496) E2 (PGE2) and reduce the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). atjls.com
Other Significant Biological Activities and Proposed Molecular Targets (e.g., Anticonvulsant, Anti-arrhythmic, Antidiabetic, Anti-HIV)
The versatile benzimidazole scaffold has been explored for a wide array of therapeutic applications beyond its anti-inflammatory and antioxidant effects. nih.gov
Anticonvulsant Activity Several studies have highlighted the potential of benzimidazole derivatives as anticonvulsant agents. nih.gov Newly designed and synthesized series of benzimidazole compounds have been screened using standard models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Certain 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides exhibited potent anticonvulsant activity in these models. nih.gov Similarly, O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime, a related imidazole structure, also showed moderate to significant anticonvulsant effects. nih.gov The design of these molecules often incorporates pharmacophoric elements considered essential for anticonvulsant activity. nih.govjocpr.com
| Derivative Class | Test Model | Activity | Reference |
| 2-Hydrazino-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | MES & scPTZ | Potent anticonvulsant results for compounds 4e, 4f, 4g, 4h, 4j | nih.gov |
| O-alkylated derivatives of nafimidone (B1677899) oxime | Pentylenetetrazole-induced convulsions | Moderate to significant activity | nih.gov |
| 4, 5-dihydropyrazol-1-yl ethanone (B97240) derivatives | Electric shock method | Active against epilepsy, especially with chlorine substitution | jocpr.com |
| 1,2,4-triazole derivatives | Corazole model of seizures | Exceeded effectiveness of phenobarbital | zsmu.edu.ua |
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Anti-arrhythmic Activity The benzimidazole core has been investigated for its potential to modulate cardiac rhythm. Studies on derivatives of 2-mercaptobenzimidazole (B194830) have demonstrated a marked anti-arrhythmic and antifibrillatory effect in various experimental models of heart rhythm disorders, including those induced by aconitine (B1665448) and coronary artery occlusion-reperfusion. nih.gov These compounds were shown to reduce ventricular fibrillations and ectopic heart rates, suggesting their potential as specific bradycardic and anti-arrhythmic agents. nih.gov The primary challenge in arrhythmia treatment is often related to abnormal impulse generation or conduction, such as in re-entrant circuits, which these compounds may help to control. youtube.com
Antidiabetic Activity Benzimidazole derivatives have emerged as promising candidates for the development of new antidiabetic drugs. nih.gov Their mechanism of action can be multifaceted. Some derivatives function as α-glucosidase and α-amylase inhibitors, enzymes that are critical for the digestion of carbohydrates. nih.gov By inhibiting these enzymes, the rate of glucose absorption is slowed, helping to manage blood glucose levels. For instance, novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have shown potent in vitro α-glucosidase inhibition. acs.org Other research points towards the activity of benzimidazole derivatives as agonists of imidazoline receptors, which have been implicated in glucose homeostasis. nih.gov
Anti-HIV Activity The development of novel anti-HIV agents is a critical area of research, and the benzimidazole scaffold has proven to be a valuable template. nih.govsemanticscholar.org A key molecular target for these compounds is the HIV-1 integrase (IN) enzyme, which is crucial for viral replication. nih.gov By inhibiting integrase, these compounds prevent the insertion of the viral DNA into the host genome. nih.govsemanticscholar.org Several 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives were designed as HIV-1 integrase inhibitors and demonstrated good anti-HIV-1 activity in cell-based assays. nih.govsemanticscholar.org Other benzamide derivatives have been found to inhibit HIV-1 through different mechanisms, such as the inhibition of reverse transcription and the nuclear import of viral cDNA. nih.gov This highlights the potential to develop benzimidazole-based drugs that can overcome resistance to existing antiretroviral therapies. nih.govkuleuven.be
| Compound | EC50 | CC50 | Selectivity Index (SI) | Proposed Target | Reference |
| Benzimidazolyl DKA derivative 13g | 40 µM | 550 µM | 13.7 | HIV-1 Integrase | nih.govsemanticscholar.org |
| Benzamide derivative AH0109 | 0.7 µM | >50 µM | >71 | HIV-1 Reverse Transcription & Nuclear Import | nih.gov |
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Structure Activity Relationship Sar Studies and Molecular Design of 1 1 Methyl 1h Benzimidazol 2 Yl Ethanone Analogues
Impact of N-1 Alkylation (e.g., Methylation) on Biological Efficacy and Selectivity
The substitution at the N-1 position of the benzimidazole (B57391) ring is a critical determinant of biological activity and can significantly influence the therapeutic efficacy of the resulting compounds. acs.org While the parent compound 1-(1H-benzimidazol-2-yl)ethanone possesses a reactive NH group, alkylation, particularly methylation to form 1-(1-methyl-1H-benzimidazol-2-yl)ethanone, alters its physicochemical properties, such as lipophilicity and hydrogen bonding capability, which in turn affects how it interacts with biological targets. nih.govacs.org
Research indicates that N-alkylation can enhance the chemotherapeutic potential of benzimidazole derivatives. acs.org For instance, studies on various N-substituted benzimidazole-derived Schiff bases have demonstrated that the nature of the substituent on the nitrogen atom has a significant impact on their antiviral and antiproliferative activities. nih.govresearchgate.net In one study, a Schiff base bearing a phenyl ring at the N-1 position displayed potent antiproliferative activity against several cancer cell lines, with IC₅₀ values ranging from 1.1 to 4.4 μM. nih.gov This suggests that bulky aromatic substituents at this position can be favorable for certain activities.
The synthesis of specific N-1 alkylated isomers, such as the N-1 methyl derivative, is crucial, as different regioisomers can exhibit distinct biological profiles. Methodologies have been developed for the regioselective N-methylation of benzimidazoles to yield the more sterically hindered and typically less stable isomer, highlighting the importance of precise structural control in designing active analogues. nih.gov The introduction of an N-benzyl group, as in 1-(1-benzyl-1H-benzimidazol-2-yl)ethanone, is another common modification explored for its potential to confer or enhance biological properties. researchgate.netnih.gov
Influence of Substituents at the 2-Position on Bioactivity Profiles
The C-2 position of the benzimidazole nucleus is a key site for chemical modification, and the nature of the substituent at this position profoundly influences the bioactivity profile of the analogues. acs.orgresearchgate.net The parent this compound features an acetyl group, but replacing this with various other moieties has been a cornerstone of SAR studies.
One comprehensive study investigated analogues of the PPARγ agonist telmisartan, focusing on modifications at the C-2 position of the benzimidazole core. nih.gov Although the N-1 substituent was a biphenylmethyl group rather than a simple methyl, the findings on the C-2 position are highly illustrative. The study revealed that elongating the alkyl chain at C-2 and introducing aromatic systems could optimize PPARγ activation. A clear trend was observed in the alkyl series, where activity increased in the order: propyl < iso-butyl ≤ tert-butyl < butyl. nih.gov The introduction of a phenyl group at the C-2 position resulted in the most active compound in the series, with an EC₅₀ value of 0.27 µM. nih.gov This highlights the favorable contribution of an aromatic ring at this position.
Further modifications to this C-2 phenyl ring demonstrated the importance of hydrophobic interactions. A hydrophilic 4-hydroxy substituent on the phenyl ring drastically reduced activity, whereas O-methylation to a 4-methoxy group restored potency. nih.gov Similarly, a hydrophobic 4-chloro substituent on a C-2 benzyl (B1604629) group enhanced activity compared to the unsubstituted benzyl derivative. nih.gov
Table 1: Impact of C-2 Substituents on PPARγ Activation
Data sourced from reference nih.gov.
These findings underscore that both the size and electronic properties of the C-2 substituent are crucial for tuning the biological activity of benzimidazole derivatives.
Role of Acetyl Moiety Modifications on Pharmacological Response
The acetyl group (-COCH₃) at the C-2 position of the title compound is a versatile chemical handle that can be modified to generate a diverse library of derivatives with varied pharmacological responses. biointerfaceresearch.com The carbonyl group of the acetyl moiety is a key pharmacophoric feature, and its reactions serve as a gateway to novel structures.
A primary modification involves using 2-acetylbenzimidazole (B97921) as a synthon in Claisen-Schmidt condensation reactions with various aromatic aldehydes to produce benzimidazole-chalcones. biointerfaceresearch.comresearchgate.net These chalcones, which feature an α,β-unsaturated ketone system in place of the simple acetyl group, have shown promising biological activities. For example, benzimidazole chalcones bearing heterocyclic moieties have demonstrated cytotoxic effects against ovarian (OVCAR-3) and breast (MCF-7) cancer cell lines. biointerfaceresearch.com Specifically, a derivative containing a morpholinopropyl group showed good activity, reducing the proliferation of MCF-7 and OVCAR-3 cells with IC₅₀ values of 8.91 µM and 10.76 µM, respectively. biointerfaceresearch.com
Further derivatization of these chalcone (B49325) intermediates leads to other heterocyclic systems. Reaction of benzimidazole-chalcones with guanidine (B92328) carbonate can yield 2-(2-amino-6-arylpyrimidin-4-yl)benzimidazoles, which have been found to possess antibacterial activity. biointerfaceresearch.com This illustrates how extending the acetyl moiety into a larger, more complex system can shift the biological activity profile from anticancer to antibacterial. The inherent reactivity of the acetyl group allows for its transformation into a wide range of functionalities, each conferring a distinct pharmacological character upon the benzimidazole scaffold.
Stereochemical Considerations and Enantiomeric Purity Effects on Biological Activity
The introduction of a chiral center into benzimidazole derivatives can have profound effects on their biological activity, as enantiomers often interact differently with chiral biological macromolecules like enzymes and receptors. While this compound itself is achiral, modifications, particularly reduction of the acetyl group's carbonyl, can introduce stereochemistry.
Reduction of the ketone in the acetyl group to a secondary alcohol yields 1-(1-methyl-1H-benzimidazol-2-yl)ethanol, creating a chiral center at the α-carbon. The (S)-enantiomer of the related 2-(α-hydroxyethyl)benzimidazole, which is accessible from naturally occurring (S)-lactic acid, is noted to have a configurationally stable chiral center directly attached to the heterocycle. researchgate.net This enantiomeric purity is critical, as different stereoisomers can exhibit vastly different biological activities and potencies.
Although detailed SAR studies on the specific enantiomers of the title compound's derivatives are not extensively documented in the provided context, the principles of stereochemistry in medicinal chemistry are well-established. The differential activity of enantiomers is a common phenomenon, often resulting from one enantiomer having a much better fit into the binding site of a target protein. Therefore, for any derivative of this compound that contains a chiral center, the evaluation of individual enantiomers is a crucial step in drug design and development to identify the more active and potentially less toxic eutomer.
Rational Design and Synthesis of this compound Analogues for Enhanced Activity and Specificity
The rational design of analogues of this compound leverages the SAR insights discussed previously to create new molecules with improved potency and target specificity. This process often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the activity of designed compounds before their synthesis. researchgate.netmdpi.com
The synthesis of the core structure, 1-(1H-benzimidazol-2-yl)ethanone, is typically achieved through the condensation of o-phenylenediamine (B120857) with appropriate reagents. researchgate.netiosrjournals.org Subsequent N-alkylation, for instance with methyl iodide or benzyl chloride, yields the desired N-1 substituted derivatives like the title compound. researchgate.netnih.gov
Rational design strategies focus on systematically modifying the three key positions:
N-1 Position: Introducing different alkyl or aryl groups to optimize lipophilicity and explore specific interactions within the target's binding pocket. acs.orgresearchgate.net
C-2 Position: Replacing the acetyl group with other functionalities, guided by SAR data. For example, knowing that a C-2 phenyl group enhances PPARγ activity could guide the synthesis of analogues with substituted phenyl rings to further improve potency. nih.gov
Acetyl Moiety: Modifying the acetyl group itself, for example, by creating propanone analogues or chalcone hybrids to target different biological pathways. biointerfaceresearch.comresearchgate.net A series of benzimidazol-1-yl-1-phenylpropanone hybrids were designed and synthesized as antimicrobial agents, with specific fluoro-substituted derivatives showing excellent antibacterial activity. researchgate.net
QSAR studies create mathematical models that correlate structural descriptors of the molecules with their biological activity. mdpi.com These models can then predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources. Molecular docking simulates the binding of a designed molecule into the active site of a target protein, providing insights into potential binding modes and energies, further guiding the design of more potent and selective inhibitors. researchgate.netmdpi.com Through this iterative cycle of design, synthesis, and testing, novel analogues with enhanced activity and specificity can be developed.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(1H-Benzimidazol-2-yl)ethanone |
| 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone |
| (S)-2-(α-Hydroxyethyl)benzimidazole |
| 1-(1-Methyl-1H-benzimidazol-2-yl)ethanol |
| 2-(2-Amino-6-arylpyrimidin-4-yl)benzimidazoles |
Computational Chemistry and Molecular Modeling of 1 1 Methyl 1h Benzimidazol 2 Yl Ethanone
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, DFT studies can predict its molecular geometry, orbital energies, and reactivity descriptors, offering a comprehensive understanding of its chemical behavior.
The optimized molecular structure of this compound can be determined using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). From this, electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. researchgate.netscielo.org.mxresearchgate.netfrontiersin.org These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Such parameters are vital for predicting how the molecule will interact with biological targets.
Furthermore, DFT calculations can simulate spectroscopic properties, such as FT-IR and NMR spectra. nih.govresearchgate.netniscpr.res.innih.gov The calculated vibrational frequencies and chemical shifts can be compared with experimental data to confirm the molecular structure. For instance, the characteristic vibrational frequencies of the carbonyl group (C=O) and the C=N bond within the benzimidazole (B57391) ring can be precisely predicted.
Table 1: Predicted Global Reactivity Descriptors for a Benzimidazole Derivative (Illustrative)
| Descriptor | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.66 |
| Note: These are illustrative values for a generic benzimidazole derivative and would need to be specifically calculated for this compound. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of a compound by identifying its binding mode and affinity within the active site of a receptor. For this compound, docking studies can be performed against various biological targets to explore its potential as an antimicrobial or anticancer agent, given the known activities of other benzimidazole derivatives. pnrjournal.comresearchgate.netnih.govresearchgate.netsciencescholar.usnih.govresearchgate.netnih.govdntb.gov.ua
In a typical docking study, the 3D structure of this compound would be docked into the active site of a target protein, such as a bacterial enzyme or a human cancer-related protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
For example, docking studies of similar benzimidazole compounds have shown interactions with the active sites of bacterial DNA gyrase or viral proteins, suggesting potential antimicrobial or antiviral applications. Similarly, docking into the active sites of kinases or other enzymes implicated in cancer could indicate potential as an anticancer agent. nih.govresearchgate.netnih.gov
Table 2: Illustrative Molecular Docking Results for a Benzimidazole Ligand against a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR 85, LEU 24, VAL 32 |
| Hydrogen Bond Interactions | 1 with TYR 85 |
| Hydrophobic Interactions | LEU 24, VAL 32 |
| Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction in Biological Systems
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. Following molecular docking, MD simulations can be used to refine the predicted binding pose of this compound and to more accurately estimate the binding free energy.
An MD simulation of the ligand-protein complex, solvated in a water box with appropriate ions, would be run for a duration of nanoseconds. The trajectory from the simulation would then be analyzed to assess the stability of the complex. Key parameters to analyze include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.
Furthermore, techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to the MD trajectory to calculate the binding free energy. This provides a more accurate prediction of binding affinity than docking scores alone. Such studies on related benzimidazole derivatives have helped to validate docking results and confirm the stability of the ligand in the active site. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies and In Silico Screening
The success of a drug candidate is highly dependent on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become an essential part of the early-stage drug discovery process, as it helps to identify compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. researchgate.netnih.govmdpi.comrsc.orgneliti.comresearchgate.netisca.me
Various computational models and software are available to predict the ADMET properties of this compound. These predictions are based on the molecule's structural features and physicochemical properties.
Table 3: Predicted ADMET Properties for this compound (Illustrative)
| Property | Predicted Value/Classification |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | Low |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibitor | Likely |
| CYP3A4 Inhibitor | Unlikely |
| Excretion | |
| Total Clearance | Low |
| Toxicity | |
| AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
| Note: These are illustrative predictions and should be confirmed with specific software or experimental validation. |
In Silico Bioactivity Scoring and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)
Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. Several "rules of thumb" have been developed to evaluate drug-likeness, with Lipinski's Rule of Five being the most well-known. wikipedia.orgunits.itdrugbank.comresearchgate.nettiu.edu.iq These rules are based on the physicochemical properties of known oral drugs.
Lipinski's Rule of Five states that an orally active drug generally has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight of less than 500 daltons.
A calculated octanol-water partition coefficient (logP) not greater than 5.
Compounds that comply with these rules are more likely to have good absorption and permeation. In silico tools can quickly calculate these properties for this compound to assess its drug-likeness. rsc.orgnih.govnih.govresearchgate.net
In addition to drug-likeness, bioactivity scores can be predicted based on the compound's structure. These scores estimate the likelihood of the molecule interacting with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors.
Table 4: Drug-Likeness and Bioactivity Score Prediction for this compound (Illustrative)
| Parameter | Value | Compliance/Score |
| Lipinski's Rule of Five | ||
| Molecular Weight | 174.2 g/mol | Compliant |
| Hydrogen Bond Donors | 0 | Compliant |
| Hydrogen Bond Acceptors | 3 | Compliant |
| LogP | 1.8 | Compliant |
| Bioactivity Score | ||
| GPCR Ligand | 0.10 | |
| Ion Channel Modulator | -0.25 | |
| Kinase Inhibitor | -0.15 | |
| Nuclear Receptor Ligand | -0.30 | |
| Protease Inhibitor | -0.40 | |
| Enzyme Inhibitor | 0.20 | |
| Note: These are illustrative values. The molecular weight is accurate, while other values are typical for similar structures and require specific calculation. |
Coordination Chemistry of 1 1 Methyl 1h Benzimidazol 2 Yl Ethanone As a Ligand
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with benzimidazole-based ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. For the analogous 1-(1H-Benzimidazol-2-yl)ethanone (L), complexes with Co(II), Ni(II), and Cu(II) have been successfully synthesized. iosrjournals.org A common method involves dissolving the metal halide in a hot, dry alcohol, such as methanol, and adding it to a methanolic solution of the ligand. iosrjournals.org The resulting mixture is then concentrated and cooled to yield the crystalline complex. iosrjournals.org The synthesis of dihalo complexes generally involves a 1:2 metal-to-ligand molar ratio. iosrjournals.org Similarly, complex sulfates can be prepared using aqueous solutions of metal sulfates and the ligand in a 1:2 molar ratio in hot methanol, followed by refluxing. iosrjournals.org
Table 1: Elemental Analysis Data for Metal Complexes of 1-(1H-Benzimidazol-2-yl)ethanone (AcbzH) iosrjournals.org
| Compound | Color | M.P. (°C) | % Metal (Found/Calc) | % C (Found/Calc) | % H (Found/Calc) | % N (Found/Calc) | µeff (B.M.) |
| [Co(AcbzH)₂Cl₂] | Pink | 150 | 13.21 (13.08) | 47.71 (48.00) | 3.68 (3.55) | 12.31 (12.44) | 5.01 |
| [Ni(AcbzH)₂Cl₂] | Bluish-green | 140 | 13.11 (13.01) | 47.82 (48.04) | 3.62 (3.56) | 12.35 (12.45) | 3.12 |
| [Cu(AcbzH)₂Cl₂] | Green | 165 | 14.01 (14.24) | 47.48 (47.71) | 3.41 (3.53) | 12.28 (12.37) | 1.82 |
| [Cu(AcbzH)₂(H₂O)₂]SO₄ | Bluish-green | 135 | 12.11 (12.30) | 41.71 (41.90) | 3.55 (3.88) | 10.48 (10.86) | 1.87 |
| [Cu(AcbzH)₂(NO₃)₂] | Yellowish-green | 190 | 12.28 (12.50) | 42.31 (42.56) | 3.73 (3.94) | 16.41 (16.55) | 1.88 |
Note: The data presented in this table is for the non-methylated analogue, 1-(1H-Benzimidazol-2-yl)ethanone.
Spectroscopic techniques are crucial for the characterization of these complexes. In the infrared (IR) spectra of the free ligand 1-(1H-Benzimidazol-2-yl)ethanone, a characteristic C=O stretching vibration is observed. Upon complexation, a shift in this band to a lower frequency is anticipated, indicating the coordination of the carbonyl oxygen to the metal center. Furthermore, changes in the vibrational bands of the benzimidazole (B57391) ring, particularly the C=N stretching, would suggest the involvement of the imidazole (B134444) nitrogen in coordination.
Electronic absorption spectroscopy (UV-Vis) provides valuable information about the geometry of the metal complexes. For instance, Ni(II) complexes of 1-(1H-Benzimidazol-2-yl)ethanone exhibit electronic transitions consistent with an octahedral geometry. iosrjournals.org Similarly, the electronic spectra of Co(II) complexes also suggest an octahedral environment around the metal ion. iosrjournals.org The magnetic moments of these complexes further support the proposed geometries. iosrjournals.org
Elucidation of Ligand Binding Modes and Coordination Geometry in Metal Complexes
Based on spectroscopic evidence from the analogous 1-(1H-Benzimidazol-2-yl)ethanone complexes, it is proposed that the ligand acts as a bidentate donor, coordinating to the metal ion through the nitrogen atom of the benzimidazole ring and the oxygen atom of the ethanone (B97240) moiety. This mode of coordination leads to the formation of a stable five-membered chelate ring.
The coordination sphere of the metal can be completed by other ligands, such as halide ions, water molecules, or other neutral donor molecules like pyridine. iosrjournals.org The resulting coordination geometry is often octahedral, as suggested by magnetic susceptibility and electronic spectral data for Co(II) and Ni(II) complexes of the non-methylated analogue. iosrjournals.org For example, in complexes of the type [M(L)₂X₂], the two ligand molecules and two halide ions would occupy the six coordination sites around the central metal ion.
Catalytic Applications of 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone Metal Complexes
Metal complexes of benzimidazole derivatives have emerged as promising catalysts in a variety of organic transformations. echemi.com The catalytic activity often stems from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby activating them for reaction. While specific studies on the catalytic applications of metal complexes of this compound are not yet reported, the broader class of benzimidazole-containing metal complexes has shown efficacy in reactions such as three-component coupling reactions. mdpi.com For instance, silver(I) complexes of benzimidazol-2-ylidene ligands have been demonstrated to be active catalysts for the synthesis of propargylamines from aldehydes, alkynes, and amines. mdpi.com
It is plausible that metal complexes of this compound could exhibit similar catalytic potential. The electronic and steric environment around the metal center, which can be tuned by the nature of the metal and other ancillary ligands, would play a crucial role in determining the catalytic efficiency and selectivity. Further research is warranted to explore the catalytic capabilities of these specific complexes in various organic reactions.
Biological and Pharmacological Relevance of this compound Metal Complexes
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. ekb.eg The coordination of metal ions to benzimidazole-based ligands can significantly enhance their pharmacological properties. Metal complexes often exhibit improved biological activity compared to the free ligands, which is attributed to factors such as increased lipophilicity, altered redox potentials, and the ability to interact with biological targets like DNA and enzymes. nih.govnih.gov
Metal complexes of various benzimidazole derivatives have been reported to possess significant antimicrobial and anticancer activities. nih.govnih.govresearchgate.net For example, metal complexes of other 2-substituted-1H-benzimidazoles have shown considerable activity against various bacterial and fungal strains. researchgate.net The mechanism of antimicrobial action is often linked to the disruption of cellular processes in microorganisms. nih.gov
In the context of anticancer research, metal complexes are designed to target cancer cells selectively. nih.govnih.gov The cytotoxic activity of benzimidazole metal complexes has been evaluated against several human cancer cell lines, with some complexes showing promising results. nih.gov The presence of the metal ion can facilitate the interaction of the complex with DNA or inhibit crucial enzymes involved in cancer cell proliferation. nih.gov
While there is a lack of specific studies on the biological and pharmacological relevance of metal complexes of this compound, the established bioactivity of related benzimidazole metal complexes suggests that these compounds could also be of significant interest for biological applications. Future investigations into the antimicrobial, anticancer, and other pharmacological properties of these specific complexes are highly encouraged.
Challenges, Opportunities, and Future Perspectives in 1 1 Methyl 1h Benzimidazol 2 Yl Ethanone Research
Overcoming Synthetic Challenges for Complex Derivatives and Scalable Production
The synthesis of benzimidazole (B57391) derivatives, including 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, has traditionally faced several obstacles. Conventional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, which can require harsh reaction conditions, long reaction times, and the use of toxic solvents, leading to environmental concerns and the production of industrial waste. mdpi.comchemmethod.com The direct condensation with aldehydes can also result in a complex mixture of side products, complicating purification. niscpr.res.in
Modern synthetic chemistry offers several greener and more efficient alternatives to overcome these challenges. The pursuit of improved procedures focuses on operational simplicity, atom economy, and environmental viability. rjlbpcs.com Methodologies like microwave-assisted synthesis have been shown to dramatically reduce reaction times (from hours to minutes) and increase yields. nih.gov The use of novel catalysts, including recoverable metal catalysts and nanoparticles, presents a significant opportunity for sustainable production. nih.govresearchgate.netnih.gov For instance, catalysts like zinc oxide (ZnO) nanoparticles have been used for the eco-friendly synthesis of benzimidazoles, offering high yields, shorter reaction times, and the potential for recycling. nih.gov Solvent-free reactions and the use of green solvents, such as deep eutectic solvents, are also emerging as viable strategies to reduce the environmental impact of synthesis. mdpi.comeprajournals.com
The scalability of these processes is a critical consideration for translating laboratory findings into industrial production. While methods like using K2CO3 in water are economically and environmentally valuable, they may require long reaction times. chemmethod.com Therefore, a key challenge is to develop methods that are not only green and efficient but also readily scalable without compromising yield or purity.
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Methodology | Advantages | Challenges | Key Findings & Citations |
|---|---|---|---|
| Conventional Condensation | Well-established procedures. | Harsh conditions, long reaction times, toxic solvents, side products. | Traditional methods often require prolonged heating and costly procedures that contribute to pollution. mdpi.comijarsct.co.in |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, higher yields, energy-efficient. | Specialized equipment required, potential for localized overheating. | Can reduce reaction times from 12-24 hours to 20-60 minutes and increase yields. chemmethod.comnih.gov |
| Nanocatalysis (e.g., ZnO-NPs) | High efficiency, recyclability of catalyst, mild reaction conditions. | Cost of catalyst preparation, potential for catalyst leaching. | Nano-catalyzed methods can offer higher yields, shorter reaction times, and a recyclable catalyst. nih.gov |
| Solvent-Free & Green Solvents | Reduced environmental impact, lower cost, enhanced sustainability. | Potential for lower reaction rates, limited substrate solubility. | Using renewable feedstocks and solvent-free conditions reduces environmental impact and enhances process sustainability. eprajournals.com |
Deeper Elucidation of Complex Biological Pathways and Identification of Off-Target Effects
The benzimidazole scaffold is known to interact with a wide array of biological targets, contributing to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govbiotech-asia.orgarabjchem.org Benzimidazole derivatives have been shown to function as topoisomerase inhibitors, DNA alkylating agents, microtubule inhibitors, and inhibitors of various protein kinases, among other mechanisms. nih.govresearchgate.net
A significant challenge in the research of this compound is to precisely elucidate its specific mechanism of action. While the broader class of benzimidazoles provides a map of potential targets, identifying the primary pathway and downstream effects of this particular compound requires extensive investigation. This involves detailed in vitro and in vivo studies to understand how it interacts with specific enzymes or receptors.
Furthermore, the multi-targeted nature of many benzimidazole derivatives presents both an opportunity and a challenge. While engaging multiple oncogenic pathways can be a powerful therapeutic strategy, it also raises the risk of off-target effects and toxicity. nih.gov A crucial area of future research is the detailed investigation of potential off-target binding to minimize unintended side effects. Lead optimization will be necessary to generate drug candidates that are highly specific and less toxic. nih.gov Advanced in silico docking studies, combined with in vitro assays against a panel of related enzymes and receptors, are essential tools for mapping the selectivity profile of new derivatives.
Table 2: Potential Biological Targets for the Benzimidazole Scaffold
| Target Class | Specific Examples | Implication for Disease | Citation(s) |
|---|---|---|---|
| DNA & Associated Enzymes | DNA Minor Groove, Topoisomerases I & II, PARP | Anticancer (disruption of DNA replication and repair) | nih.gov |
| Microtubules | Tubulin Polymerization | Anticancer (arrest of cell division) | biotech-asia.orgresearchgate.net |
| Protein Kinases | VEGFR, PDGFR, EGFR, ERK Pathway | Anticancer (inhibition of signaling pathways for cell growth and angiogenesis) | nih.govnih.gov |
| Epigenetic Targets | Histone Deacetylases (HDACs) | Anticancer (modulation of gene expression) | rsc.org |
| Bacterial & Fungal Enzymes | Pyruvate Kinase, Dihydrofolate Reductase | Antimicrobial (inhibition of essential metabolic pathways) | nih.govnih.gov |
Translating Fundamental Research Findings to Advanced Applications in Medicinal Chemistry and Materials Science.rsc.orgmdpi.comnih.gov
Translating the fundamental understanding of this compound into practical applications is a key objective. In medicinal chemistry, the benzimidazole nucleus is a cornerstone for rational drug design. nih.gov The process involves leveraging structure-activity relationship (SAR) studies to design and synthesize novel hybrids with enhanced potency and selectivity. nih.gov For example, modifications at the N-1 and C-2 positions of the benzimidazole ring are known to strongly influence biological properties and can be fine-tuned to optimize pharmacokinetic profiles. acs.orgresearchgate.net The goal is to develop clinically active therapeutic candidates by strategically designing novel hybrids. nih.gov
Beyond medicine, there are opportunities in materials science. Heterocyclic systems like 2-(1H-benzo[d]imidazol-2-yl)quinolines have been studied for their fluorescent properties and their use as ligands for transition metals. niscpr.res.inmdpi.com The structural and electronic properties of benzimidazole derivatives make them valuable in coordination chemistry and for the development of new materials. nih.gov The specific structure of this compound could be explored for applications in sensors, organic light-emitting diodes (OLEDs), or as a functional ligand in catalysis. The challenge lies in identifying the unique properties of this compound and its derivatives that would make them superior to existing materials.
Emerging Research Areas and Interdisciplinary Collaborations (e.g., Nanomedicine, Prodrug Design)
The limitations of many benzimidazole compounds, such as poor water solubility, rapid clearance, and systemic toxicity, can be addressed through innovative, interdisciplinary approaches. biotech-asia.org Nanomedicine and prodrug design are two particularly promising frontiers.
Nanomedicine : The application of nanotechnology offers a transformative approach to delivering benzimidazole-based drugs more effectively. biotech-asia.org Encapsulating compounds like this compound within nanocarriers, such as polymeric nanoparticles or nanoemulsions, can improve solubility, enhance bioavailability, and enable controlled drug release. biotech-asia.orgresearchgate.net This strategy can help protect the drug from degradation, prolong its circulation time, and potentially target it to specific tissues, thereby increasing efficacy and reducing side effects. researchgate.net
Prodrug Design : A prodrug is an inactive or less active molecule that is converted into the active drug within the body. irjmets.com This strategy is widely used to overcome pharmaceutical challenges like poor solubility. nih.gov For a poorly soluble compound, a phosphate-ester prodrug can be synthesized to dramatically increase water solubility. nih.gov This approach could be applied to this compound to improve its formulation characteristics for various administration routes. The design of prodrugs can also be used to achieve targeted delivery, for instance, by creating molecules that are selectively activated by enzymes overexpressed in tumor cells. irjmets.comdigitellinc.com
Table 3: Emerging Strategies to Enhance Benzimidazole Compound Efficacy
| Strategy | Approach | Potential Advantages | Citation(s) |
|---|---|---|---|
| Nanomedicine | Encapsulation in nanocarriers (e.g., nanoemulsions, polymeric nanoparticles). | Improved solubility, controlled release, longer circulation, potential for targeting. | biotech-asia.orgresearchgate.net |
| Prodrug Design | Covalent modification with a promoiety (e.g., phosphate (B84403) ester). | Enhanced water solubility, improved stability, targeted drug release. | irjmets.comnih.govdigitellinc.com |
Economic and Environmental Considerations in Research and Development
As with any chemical research and development, the economic and environmental viability of producing this compound and its derivatives is paramount. Traditional synthesis routes that rely on toxic solvents, hazardous reagents, and produce significant waste are becoming increasingly untenable from both a regulatory and cost perspective. mdpi.comchemmethod.com
Q & A
Q. What are the standard synthetic routes for 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone, and how are reaction conditions optimized?
The compound is synthesized via refluxing 1H-benzimidazole with acetyl chloride (1:1 molar ratio) for 2 hours, followed by recrystallization in methanol . Optimization involves adjusting reaction time, temperature (typically 80–100°C), and stoichiometry. Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures completion. Yield improvements (up to 75%) are achieved by slow addition of acetyl chloride to avoid side reactions like over-acetylation.
Q. How can the purity of this compound be validated post-synthesis?
Recrystallization in methanol removes impurities, while purity is confirmed via melting point analysis (reported ~160–162°C) and spectral techniques:
- ¹H NMR (DMSO-d₆): Peaks at δ 2.65 (s, 3H, CH₃), 7.45–8.10 (m, 4H, benzimidazole protons) .
- FTIR : C=O stretch at ~1680 cm⁻¹ .
Q. What oxidation/reduction pathways are relevant for modifying this compound?
The ketone group can be reduced to secondary alcohols using NaBH₄ or LiAlH₄, while oxidation (e.g., to carboxylic acids) requires strong agents like KMnO₄ under acidic conditions . Conflicting data on CrO₃ efficiency (yields <50%) suggest alternative oxidizing systems, such as Swern oxidation, for higher selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL-2018/3) provides bond-length precision (±0.001 Å) and torsional angles. For example, derivatives like 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone show planar geometry at the ketone moiety, confirmed via ORTEP-3 visualizations .
Q. What strategies address contradictory bioactivity data in anti-inflammatory assays?
Inconsistent IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) may arise from assay conditions (e.g., cell lines, incubation time). Standardize protocols using:
Q. How do substituent modifications influence pharmacokinetic properties?
Adding electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) increases metabolic stability but reduces solubility. LogP values (calculated via ChemDraw) correlate with bioavailability:
| Derivative | LogP | Solubility (mg/mL) |
|---|---|---|
| Parent | 1.8 | 0.5 |
| -NO₂ | 2.3 | 0.2 |
| Data from SAR studies suggest balancing hydrophobicity with polar substituents (-OH, -NH₂) . |
Q. What advanced techniques troubleshoot low yields in hydrazine derivative synthesis?
For 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone, low yields (<40%) are mitigated by:
- Reagent purity : Use anhydrous hydrazine (99.9%) to avoid side reactions.
- Solvent choice : Replace dioxane with DMF to enhance solubility .
- Catalysis : Add 0.1 eq. p-TsOH to accelerate Schiff base formation .
Methodological Guidance
Q. How should researchers design stability studies for this compound under varying storage conditions?
Q. What analytical workflows validate reaction intermediates in multi-step syntheses?
Combine HPLC-MS (Agilent 1260 Infinity II) for real-time tracking and ²⁵¹³C NMR to confirm intermediate structures. For example, the enol intermediate in Knoevenagel condensations shows distinct ¹³C shifts at δ 95–100 ppm .
Q. How are computational methods applied to predict binding modes in target proteins?
Molecular docking (AutoDock Vina) with the benzimidazole core shows hydrogen bonding with His95 in COX-2 (PDB: 5KIR). MD simulations (GROMACS) assess stability over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
